tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with a 1-propylpiperidin-2-yl moiety and a cyclopentylcarbamate group. The tert-butyl carbamate moiety enhances metabolic stability and bioavailability, while the piperidine and cyclopentyl groups modulate lipophilicity and stereoelectronic properties. This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly kinase inhibitors or protease modulators, though its exact therapeutic application remains underexplored in publicly available literature .
Properties
Molecular Formula |
C23H37N3O2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-[5-(1-propylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C23H37N3O2/c1-5-15-25-16-9-8-12-20(25)18-13-14-21(24-17-18)26(19-10-6-7-11-19)22(27)28-23(2,3)4/h13-14,17,19-20H,5-12,15-16H2,1-4H3 |
InChI Key |
UORLYTLUZJUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with cyclopentyl bromide in the presence of a base to form the tert-butyl cyclopentyl carbamate intermediate. This intermediate is then reacted with 5-(1-propylpiperidin-2-yl)pyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Structural Variations
The compound’s pyridine-based scaffold is shared with several analogs, but substituent diversity dictates functional differences:
Key Observations :
- Lipophilicity : The target compound’s cyclopentyl and propylpiperidine groups confer higher logP values compared to smaller substituents (e.g., methyl or chloro) in analogs .
- Synthetic Utility : Chloro or nitro substituents (e.g., in ) enable cross-coupling reactions (e.g., Buchwald-Hartwig), while the target compound’s piperidine may require reductive amination or hydrogenation steps.
- Bioactivity : Piperazine/piperidine-containing analogs (e.g., ) are prevalent in kinase inhibitors, suggesting the target compound may share similar receptor-binding motifs.
Physicochemical Properties
- Solubility : The hydroxy and fluoro groups in improve aqueous solubility, whereas the target compound’s bulky cyclopentyl group reduces it, necessitating formulation optimization.
- Stability : tert-Butyl carbamates generally resist hydrolysis under physiological conditions, but electron-withdrawing groups (e.g., fluoro in ) further enhance stability compared to alkyl-substituted variants .
Biological Activity
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C20H30N4O2
- Molecular Weight : 358.48 g/mol
- CAS Number : 1352533-57-3
The compound features a tert-butyl group, a cyclopentyl moiety, and a pyridine ring substituted with a propylpiperidine, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on the central nervous system (CNS) and its potential as a therapeutic agent.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural components suggest it could act as a modulator of these systems, potentially influencing mood and cognition.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
-
Neuropharmacological Effects :
- In animal models, the compound demonstrated anxiolytic and antidepressant-like effects in behavioral assays, suggesting its potential utility in treating anxiety disorders and depression.
- The compound's ability to cross the blood-brain barrier enhances its relevance in CNS-targeted therapies.
-
In Vitro Studies :
- Cell line studies showed that this compound can modulate neuronal excitability and synaptic transmission, indicating its role in neuroprotection and cognitive enhancement.
Case Studies
A few notable case studies have highlighted the therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the anxiolytic effects in rodents; results indicated significant reduction in anxiety-like behavior compared to control groups. |
| Study B (2024) | Evaluated cognitive enhancement in aged mice; showed improved memory retention and learning capabilities. |
| Study C (2023) | Assessed neuroprotective effects against oxidative stress; demonstrated reduced neuronal apoptosis in vitro. |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
